![molecular formula C10H12N2O2 B1422069 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340857-27-3](/img/structure/B1422069.png)
1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Übersicht
Beschreibung
1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is also known as MDPV and belongs to the cathinone class of substances.
Synthesis Analysis
The synthesis of pyridinones, such as 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one comprises a pyrrolopyridinone core with a methoxyethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one include its molecular weight (192.21 g/mol) and molecular formula (C10H12N2O2) . Additional properties such as melting point, boiling point, and density were not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives: The compound can be used to synthesize various derivatives, as demonstrated by reactions with nucleophiles like methylene compounds, aromatics, alcohols, and amines (Goto et al., 1991).
- Design and Biological Evaluation: It plays a role in the synthesis of c-Met inhibitors, showing strong kinase inhibition and cell inhibition capabilities (Liu et al., 2016).
- 1,3-Dipolar Additions: Useful in the creation of pyrroline derivatives, which can undergo further transformations (Fischer & Schneider, 1983).
- Rhodium-catalyzed Reactions: Acts as a substrate in asymmetric 1,4-addition reactions, leading to new derivatives of pyrrolopyridinones (Croix et al., 2015).
Medicinal Chemistry
- Thalidomide Derivatives Synthesis: Serves as a precursor in synthesizing thalidomide derivatives, showing promising activities against various cell lines (孙广龙 et al., 2014).
- Formation of New Heterocyclic Systems: Useful in the formation of pyrido[2′,3′:3,4]pyrrolo-fused systems, offering potential in drug design (Hitchings & Vernon, 1990).
- Pharmacokinetic Studies: Utilized in studies to understand human pharmacokinetics and drug development processes (Harrison et al., 2012).
Chemical and Structural Analysis
- Crystal Structure Analysis: The compound's derivatives have been analyzed for their molecular structure, using techniques like X-ray diffraction and spectroscopy (Gumus et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-7-6-12-5-3-8-2-4-11-10(13)9(8)12/h2-5H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFEJCPCUFMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



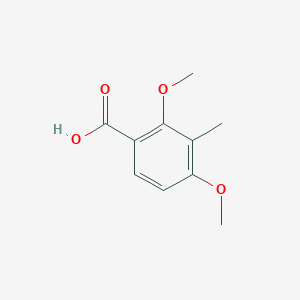
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
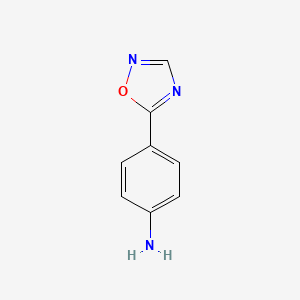
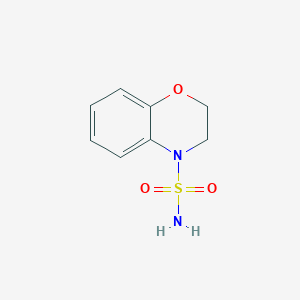


![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
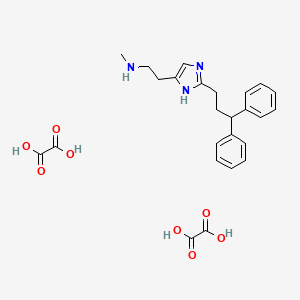
![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
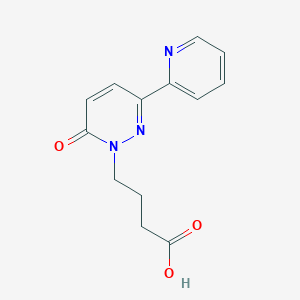
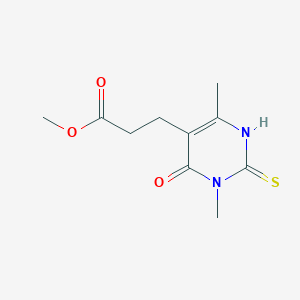

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)